2-Formylbenzene-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
346-07-6 |
|---|---|
Molecular Formula |
C7H5FO3S |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-formylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5FO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H |
InChI Key |
XRHQDJCFEQGLDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Formylbenzene 1 Sulfonyl Fluoride
Direct Synthesis Approaches
Direct synthetic methods aim to construct the 2-Formylbenzene-1-sulfonyl fluoride (B91410) molecule by forming the key sulfonyl fluoride and formyl functionalities on a benzene (B151609) ring.
Halogen-Fluorine Exchange Strategies in Sulfonyl Halides
A cornerstone in the synthesis of sulfonyl fluorides is the halogen-fluorine exchange reaction, typically involving the conversion of a more reactive sulfonyl chloride to the corresponding sulfonyl fluoride. This transformation is favored due to the high stability of the S-F bond. nih.gov Various fluoride sources can be employed for this purpose, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being common choices. nih.govnih.gov The reaction is often carried out in a suitable solvent, and in some cases, phase-transfer catalysts can be used to enhance the reaction rate and efficiency. nih.gov
For the synthesis of 2-Formylbenzene-1-sulfonyl fluoride, this would typically involve the preparation of 2-formylbenzenesulfonyl chloride as a precursor. The subsequent exchange reaction with a fluoride source would then yield the desired product. The presence of the aldehyde group requires careful selection of reaction conditions to avoid unwanted side reactions.
Table 1: Halogen-Fluorine Exchange for Sulfonyl Fluoride Synthesis
| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dichlorobenzenesulfonyl chloride | KF | Sulfolane | 170 | 34 | google.com |
| 1,3-Benzenedisulfonyl chloride | ZnF₂/Pyridine | - | Room Temp | 55 | google.com |
| Sodium 4-methylbenzenesulfonate | KHF₂ (after in situ chlorination) | CH₃CN/Acetone | Room Temp | 75 | rsc.org |
This table presents examples of halogen-fluorine exchange reactions for the synthesis of various aryl sulfonyl fluorides, illustrating the general conditions that could be adapted for this compound.
Selective Oxidation Pathways to Introduce the Formyl Group
Another direct approach involves the selective oxidation of a precursor bearing a methyl or hydroxymethyl group at the ortho position to the sulfonyl fluoride. For instance, the oxidation of 2-methylbenzenesulfonyl fluoride would directly yield this compound. A variety of oxidizing agents can be considered for this transformation, with the choice depending on the desired selectivity and the need to avoid over-oxidation to the carboxylic acid or reaction with the sulfonyl fluoride group.
Convergent Synthesis from Precursor Molecules
Convergent synthetic strategies offer an alternative by starting with molecules that already contain either the sulfonyl fluoride or the formyl group (or a protected version thereof).
Derivatization of Substituted Benzenesulfonyl Fluorides
This approach begins with a substituted benzenesulfonyl fluoride, such as 2-bromobenzenesulfonyl fluoride. The bromo-substituent can be converted to a formyl group through a sequence of reactions, typically involving a halogen-metal exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This method offers good control over the position of the formyl group.
Table 2: Formylation via Lithiation of Aryl Halides
| Aryl Halide | Lithiating Agent | Formylating Agent | Solvent | Temperature (°C) | Reference |
| Aryl Bromide | n-BuLi | DMF | THF | -78 | General Method |
| Aryl Iodide | t-BuLi | DMF | THF | -78 | General Method |
This table illustrates the general conditions for the formylation of aryl halides via a lithiation-formylation sequence, a strategy applicable to a 2-halobenzenesulfonyl fluoride precursor.
Formylation Reactions on Aryl Sulfonyl Fluoride Scaffolds
Starting directly with benzenesulfonyl fluoride, ortho-lithiation can be employed to introduce the formyl group. This involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to deprotonate the aromatic ring at the position ortho to the sulfonyl fluoride group. The resulting aryllithium species is then reacted with a suitable formylating agent to introduce the aldehyde functionality. The directing ability of the sulfonyl fluoride group is key to the success of this regioselective functionalization.
Another powerful method is the synthesis from sulfonic acids or their salts. For example, a one-pot procedure can be used where a substituted benzenesulfonic acid is first converted to its sulfonyl chloride in situ, followed by a halogen-fluorine exchange. nih.govnih.gov This approach could be applied to 2-formylbenzenesulfonic acid or its corresponding salt to generate the target compound. The compatibility of the formyl group with the reaction conditions for both the chlorination and fluorination steps is a critical consideration.
Optimization of Synthetic Protocols
The efficient and selective synthesis of this compound relies on the fine-tuning of multiple reaction parameters. Drawing from extensive research into the broader class of sulfonyl fluorides, key areas for optimization include the implementation of advanced catalyst systems, the strategic selection of solvents, and the adaptation of protocols for larger-scale production.
Catalyst Systems for Enhanced Yields and Selectivity in this compound Production
Catalysis plays a pivotal role in the synthesis of sulfonyl fluorides, often enabling milder reaction conditions, improving yields, and enhancing selectivity. Various catalytic systems have been developed for different synthetic routes, such as the conversion from sulfonic acids, sulfonamides, or through halogen exchange. These established systems provide a strong basis for optimizing the production of this compound.
Phase transfer catalysts, for instance, are instrumental in reactions involving the conversion of sulfonate salts to sulfonyl fluorides. In a one-pot synthesis from sulfonates using cyanuric chloride and potassium bifluoride (KHF₂), tetra-n-butylammonium bromide (TBAB) was shown to be an effective catalyst. nih.gov For the related transformation starting from sulfonic acids, tetramethylammonium (B1211777) chloride (TMAC) was found to provide superior results. nih.gov Another approach involves the classic chlorine-fluorine exchange from a sulfonyl chloride precursor, where the efficiency of potassium fluoride (KF) can be significantly boosted by using 18-crown-6-ether as a phase transfer catalyst in acetonitrile (B52724). nih.gov
For syntheses proceeding via deoxyfluorination of the corresponding 2-formylbenzenesulfonic acid, Lewis acid catalysis can be crucial. In a study on the deoxyfluorination of sulfonic acid sodium salts using thionyl fluoride, the addition of boron trifluoride etherate (BF₃·OEt₂) was found to be essential, raising the yield from 25% to a quantitative 99%. nih.gov
More advanced catalytic systems involving transition metals and other elements have also been reported for arenesulfonyl fluoride synthesis. These include palladium-catalyzed reactions of aryl iodides, copper-catalyzed fluorosulfonylation of arenediazonium salts, and organobismuth-catalyzed syntheses from aryl boronic acids. organic-chemistry.org For transformations starting from sulfonamides, a system utilizing Pyry-BF₄ and magnesium chloride (MgCl₂) has proven effective. researchgate.net Bifluoride salts have emerged as exceptionally active catalysts for the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, permitting catalyst loadings as low as 0.05 mol%. nih.gov
The selection of a catalyst system for this compound would depend on the chosen synthetic pathway and the nature of the starting material.
Table 1: Catalyst Systems for Arenesulfonyl Fluoride Synthesis
| Catalyst System | Reaction Type | Substrate Example | Yield (%) | Reference |
|---|---|---|---|---|
| TBAB / KHF₂ | One-pot from Sulfonate | Sodium 4-methylbenzenesulfonate | 85% | nih.gov |
| TMAC / KHF₂ | One-pot from Sulfonic Acid | 4-Methylbenzenesulfonic acid | 82% | nih.gov |
| BF₃·OEt₂ / SOF₂ | Deoxyfluorination | Sodium 4-methylbenzenesulfonate | 99% | nih.gov |
| Pyry-BF₄ / MgCl₂ / KF | From Sulfonamide | Benzenesulfonamide | 91% | researchgate.net |
| Bifluoride Salts | SuFEx | Aryl Fluorosulfates | High | nih.gov |
| Pd(OAc)₂ / Xantphos | From Aryl Iodide | 4-Iodoanisole | 85% | organic-chemistry.org |
Solvent Effects and Reaction Condition Studies for Process Efficiency
The choice of solvent and the optimization of reaction conditions such as temperature and reagent stoichiometry are critical for maximizing the efficiency of chemical processes. The synthesis of sulfonyl fluorides is particularly sensitive to these parameters, with different solvents favoring different mechanistic pathways or reaction rates.
A compelling example is the thionyl fluoride-mediated deoxyfluorination of sulfonic acids. nih.gov Initial attempts using acetonitrile, a common solvent in organic synthesis, proved completely ineffective at 80°C, yielding only the sulfonic anhydride (B1165640) byproduct. nih.gov A switch to dimethylformamide (DMF) was crucial for success. Even in DMF, temperature played a decisive role: no reaction occurred at 80°C, but the desired sulfonyl fluoride was formed in 48% yield at 115°C and 92% yield at 130°C. nih.gov This demonstrates a strong dependency on both the solvent's nature and a sufficiently high reaction temperature to overcome the activation energy barrier.
Furthermore, the stoichiometry of the fluorinating agent is a key variable. In the same DMF-based system, increasing the equivalents of thionyl fluoride from 2 to 3 raised the yield from 92% to 98% and reduced the reaction time. nih.gov These findings underscore the importance of systematic screening of solvents and reaction conditions when developing a protocol for this compound. Other solvent systems reported for sulfonyl fluoride synthesis include biphasic mixtures, such as water/acetone for direct chloride-fluoride exchange reactions. organic-chemistry.org
Table 2: Optimization of Thionyl Fluoride Mediated Deoxyfluorination of 4-Methylbenzenesulfonic Acid Pyridinium Salt
| Solvent | Temperature (°C) | SOF₂ Equivalents | Yield (%) | Reference |
|---|---|---|---|---|
| MeCN | 80 | 2 | 0 | nih.gov |
| DMF | 80 | 2 | 0 | nih.gov |
| DMF | 115 | 2 | 48 | nih.gov |
| DMF | 130 | 2 | 92 | nih.gov |
| DMF | 130 | 3 | 98 | nih.gov |
Considerations for Scalability in Laboratory Research
Transitioning a synthetic protocol from a small-scale laboratory experiment to a larger, preparative scale introduces a new set of challenges. For the synthesis of this compound, scalability requires consideration of factors such as reaction safety, cost of reagents, ease of purification, and process robustness.
Research has shown that certain modern synthetic methods are designed with scalability in mind. For example, a photoredox-catalyzed method for preparing alkyl sulfonyl fluorides was successfully scaled up to 5 grams using a continuous stirred tank reactor (CSTR) cascade, demonstrating the potential of flow chemistry techniques. organic-chemistry.orgorganic-chemistry.org Flow chemistry is particularly advantageous when dealing with toxic or hazardous reagents, such as thionyl fluoride, as it allows for the on-demand generation and immediate consumption of the substance in a closed system, minimizing risk. torvergata.it
The catalytic SuFEx reaction using bifluoride salts is another process noted for its scalability. nih.gov The researchers observed that the process is not sensitive to scale-up, a critical feature for potential industrial applications. nih.gov This robustness is attributed to the high activity of the catalyst, which allows for very low loadings, and practical purification and byproduct recycling procedures. nih.gov Similarly, a catalytic amidation of sulfonyl fluorides was successfully conducted on a multidecagram scale with a catalyst loading of just 0.02 mol%, highlighting the economic and practical advantages of highly efficient catalytic systems in larger-scale synthesis. nih.gov
When planning a scaled-up synthesis of this compound, a researcher would need to evaluate the thermal safety of the reaction, the efficiency of mixing, and the practicality of product isolation and purification at the target scale. Choosing a method known for its robustness and low catalyst loading would be a prudent strategy. nih.gov
Reactivity and Reaction Pathways of 2 Formylbenzene 1 Sulfonyl Fluoride
Reactivity of the Formyl Group
The aldehyde functionality in 2-formylbenzene-1-sulfonyl fluoride (B91410) is a primary site for chemical modification. Its reactivity is dominated by nucleophilic additions to the electrophilic carbonyl carbon and condensation reactions, which are fundamental transformations in organic synthesis.
Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. This process involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.
The formyl group of 2-formylbenzene-1-sulfonyl fluoride can be readily reduced to a primary alcohol, (2-(hydroxymethyl)phenyl)sulfonyl fluoride. This transformation is typically achieved using complex metal hydrides. The choice of reducing agent is crucial to ensure chemoselectivity, preserving the sulfonyl fluoride moiety, which is generally resistant to reduction by hydride reagents. nih.gov
Commonly employed hydride reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often preferred for its selectivity and compatibility with a wider range of functional groups and solvents like ethanol (B145695) or methanol. Lithium aluminum hydride is a more powerful reducing agent and will also effectively reduce the aldehyde, typically in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Table 1: Illustrative Hydride Reduction of this compound
| Reactant | Reagent | Solvent | Product |
| This compound | Sodium Borohydride (NaBH₄) | Ethanol | (2-(Hydroxymethyl)phenyl)sulfonyl fluoride |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | (2-(Hydroxymethyl)phenyl)sulfonyl fluoride |
This table is illustrative and based on general principles of aldehyde reduction.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of the formyl group. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds and results in the formation of a secondary alcohol upon acidic workup.
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic aldehyde carbon. The resulting alkoxide intermediate is then protonated to yield the corresponding secondary alcohol. The sulfonyl fluoride group is generally stable under these conditions, although the reactivity of highly basic organometallic reagents with other parts of the molecule should be considered. semanticscholar.orgrsc.org
Table 2: Illustrative Addition of Organometallic Reagents to this compound
| Reactant | Reagent | Solvent | Product (after workup) |
| This compound | Methylmagnesium Bromide (CH₃MgBr) | Tetrahydrofuran (THF) | 1-(2-(Fluorosulfonyl)phenyl)ethanol |
| This compound | Phenyllithium (C₆H₅Li) | Diethyl Ether | (2-(Fluorosulfonyl)phenyl)(phenyl)methanol |
This table is illustrative and based on general principles of organometallic additions to aldehydes.
The addition of hydrogen cyanide (HCN) to the formyl group of this compound leads to the formation of a cyanohydrin, specifically 2-hydroxy-2-(2-(fluorosulfonyl)phenyl)acetonitrile. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.orglibretexts.org The reaction is reversible, and the equilibrium generally favors the product for aldehydes. libretexts.org
The resulting cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to a primary amine, providing pathways to a variety of other functionalized molecules.
Table 3: Illustrative Cyanohydrin Formation and Transformation
| Reactant | Reagent(s) | Product |
| This compound | NaCN, H₂SO₄ (aq) | 2-Hydroxy-2-(2-(fluorosulfonyl)phenyl)acetonitrile |
| 2-Hydroxy-2-(2-(fluorosulfonyl)phenyl)acetonitrile | H₃O⁺, heat | 2-Hydroxy-2-(2-(fluorosulfonyl)phenyl)acetic acid |
| 2-Hydroxy-2-(2-(fluorosulfonyl)phenyl)acetonitrile | 1. LiAlH₄, THF; 2. H₂O | 2-Amino-1-(2-(fluorosulfonyl)phenyl)ethanol |
This table is illustrative and based on established principles of cyanohydrin chemistry.
Condensation reactions of the formyl group involve the initial nucleophilic addition to the carbonyl, followed by a dehydration step. These reactions are crucial for the construction of larger molecular frameworks.
The formyl group of this compound, lacking α-hydrogens, cannot self-condense via an aldol (B89426) reaction. However, it can act as the electrophilic partner in a crossed or mixed aldol condensation with another aldehyde or ketone that possesses α-hydrogens. This reaction, known as the Claisen-Schmidt condensation when an aromatic aldehyde is used, is typically carried out under basic or acidic conditions.
In a base-catalyzed Claisen-Schmidt condensation, a base abstracts an α-proton from the enolizable carbonyl compound to form an enolate ion. The enolate then acts as a nucleophile, attacking the formyl group of this compound. The resulting β-hydroxy carbonyl compound readily dehydrates, especially if heated, to yield an α,β-unsaturated carbonyl compound. A related reaction is the Knoevenagel condensation, where active methylene (B1212753) compounds react with aldehydes. For instance, arylaldehydes can undergo Knoevenagel-type condensation with reagents like methanedisulfonyl fluoride in the absence of a base. nih.gov
Table 4: Illustrative Claisen-Schmidt Condensation
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Acetone | NaOH, H₂O/EtOH | 4-(2-(Fluorosulfonyl)phenyl)but-3-en-2-one |
| This compound | Acetaldehyde | NaOH, H₂O/EtOH | 3-(2-(Fluorosulfonyl)phenyl)propenal |
This table is illustrative and based on the principles of the Claisen-Schmidt condensation.
Condensation Reactions
Wittig, Horner-Wadsworth-Emmons, and Knoevenagel Reactions
The aldehyde group of this compound readily participates in classic olefination reactions to form a new carbon-carbon double bond, thereby extending the carbon framework.
The Wittig reaction , which utilizes a phosphonium (B103445) ylide, can convert the formyl group into an alkene. While stabilized ylides (where R is an electron-withdrawing group) typically yield (E)-alkenes, non-stabilized ylides tend to produce (Z)-alkenes. acs.org
The Horner-Wadsworth-Emmons (HWE) reaction , a widely used modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. This reaction is renowned for its high stereoselectivity, generally favoring the formation of the (E)-alkene. rsc.orgnih.gov Research on the reaction of aromatic aldehydes with methanedisulfonyl fluoride (CH₂(SO₂F)₂) demonstrates a transformation that mirrors the HWE olefination mechanism. This process involves the addition of a carbanion, followed by the cyclization and fragmentation of a four-membered ring intermediate to yield β-arylethenesulfonyl fluorides. nih.gov This indicates that this compound is an excellent substrate for HWE-type reactions, leading to the synthesis of stilbene-like structures bearing a sulfonyl fluoride moiety.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base. nih.gov This reaction pathway has been demonstrated with aromatic aldehydes and methanedisulfonyl fluoride, which, in the absence of a strong base, can undergo a Knoevenagel-type condensation to yield unsaturated 1,1-disulfonyl fluorides. nih.gov The reactivity is influenced by the electronic nature of the aldehyde; electron-rich aromatic aldehydes show higher yields in this condensation. nih.gov
Table 1: Olefination Reactions of Aromatic Aldehydes Relevant to this compound
| Reaction Type | Reagent(s) | Typical Product | Stereoselectivity | Reference(s) |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide | Alkene | Dependent on Ylide Stability | acs.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene | Predominantly (E)-isomer | rsc.orgnih.gov |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Product | (Z)-isomer can be favored | nih.govnih.gov |
Imine and Oxime Formation for Strategic Derivatization
The formyl group is a versatile handle for introducing nitrogen-containing functionalities through condensation reactions.
Imine Formation: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reversible reaction is fundamental in the synthesis of various biologically active compounds and ligands. Studies on the mechanochemical synthesis of fluorinated imines from fluorinated benzaldehydes and various amines have shown this to be an efficient process. researchgate.net
Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) converts the aldehyde into an oxime. Oximes are important intermediates in organic synthesis and can be further transformed. For instance, the dehydration of aldoximes is a direct route to nitriles. nih.gov The activation of oximes derived from cyclobutanone (B123998) with sulfuryl fluoride (SO₂F₂) has been shown to generate iminyl radicals for further reactions, highlighting the synthetic potential unlocked by oxime formation.
These derivatizations are crucial as they allow for the introduction of diverse structural motifs while keeping the sulfonyl fluoride group intact for subsequent transformations.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, yielding 2-carboxybenzene-1-sulfonyl fluoride. This transformation is significant for creating derivatives with altered solubility and for providing a new functional handle for further chemistry, such as amide bond formation.
A key challenge is the chemoselective oxidation of the aldehyde in the presence of the sulfonyl fluoride. The sulfonyl fluoride group (SO₂F) is generally stable under a variety of reaction conditions, including many oxidative protocols. Several methods are suitable for the oxidation of aromatic aldehydes to carboxylic acids. For example, a combination of Selectfluor and sodium bromide in an aqueous acetonitrile (B52724) solution has been shown to effectively oxidize aldehydes to carboxylic acids, tolerating a range of functional groups. Another mild and efficient method involves using trichloroisocyanuric acid (TCCA) and cesium fluoride, which can convert aldehydes to acyl fluorides, which can then be hydrolyzed to the carboxylic acid. acs.org A method using potassium tert-butoxide as both a base and an oxygen source has also been developed for the chemoselective oxidation of aromatic aldehydes. rsc.org These methods provide viable routes to 2-carboxybenzene-1-sulfonyl fluoride, the precursor to important compounds like 2-sulfamoylbenzoic acid.
Reactivity of the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety is a key electrophilic center in this compound. It is known for its unique balance of stability and reactivity, making it a privileged functional group in "click" chemistry.
Nucleophilic Displacement of Fluoride
The primary reaction pathway for the sulfonyl fluoride group is nucleophilic substitution at the sulfur atom, where the fluoride ion acts as a leaving group. This reaction is the basis of its utility in SuFEx chemistry.
The reaction of this compound with primary or secondary amines results in the formation of highly stable sulfonamides. This transformation is a cornerstone of drug discovery and bioconjugation. The reaction typically requires activation, often by a base or a Lewis acid, to facilitate the displacement of the fluoride. For instance, a single set of optimized conditions using Ca(NTf₂)₂ and DABCO has been shown to effectively convert sulfonyl fluorides into the corresponding sulfonamides upon reaction with amines. This highlights a general and reliable method for this transformation.
Similarly, the sulfonyl fluoride group can react with alcohols and phenols to generate sulfonate esters. These reactions are also typically promoted by a base to deprotonate the alcohol or phenol, increasing its nucleophilicity. Cesium carbonate (Cs₂CO₃) has been shown to be an effective base for promoting the conversion of sulfonyl fluorides to sulfonate esters under mild conditions. This reaction provides a straightforward method to link the 2-formylbenzene scaffold to various hydroxyl-containing molecules.
Table 2: Nucleophilic Substitution Reactions of the Sulfonyl Fluoride Group
| Nucleophile | Product | Typical Conditions | Reference(s) |
|---|---|---|---|
| Primary/Secondary Amine | Sulfonamide | Ca(NTf₂)₂, DABCO | |
| Alcohol/Phenol | Sulfonate Ester | Cs₂CO₃ |
Thiosulfonate Formation from Thiol Reactions
The reaction of sulfonyl fluorides with thiols or their corresponding salts is a known method for the formation of thiosulfonates. While specific studies on this compound are not extensively documented, the general reactivity of aryl sulfonyl fluorides suggests a plausible pathway. In this reaction, the thiol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This process results in the displacement of the fluoride ion and the formation of a new sulfur-sulfur bond, yielding a thiosulfonate. The reaction is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.
A variety of thiols, including aromatic, aliphatic, and heterocyclic types, can potentially be used in this transformation. researchgate.netacs.org The presence of the aldehyde group on the this compound molecule is generally tolerated under these conditions, although it may require careful selection of reagents to avoid side reactions involving the formyl moiety.
SuFEx (Sulfonyl Fluoride Exchange) Chemistry Applications
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and co-workers, has become a cornerstone of click chemistry due to the unique balance of stability and reactivity of the sulfonyl fluoride group. nih.gov This moiety is generally stable but can be activated under specific conditions to react with nucleophiles, forming robust linkages. nih.gov this compound, with its bifunctional nature, is a prime candidate for SuFEx applications, particularly in the synthesis of complex molecules and bioconjugates.
Reaction with Alkynes and Azides for Bioconjugation Analogs
The sulfonyl fluoride group of this compound serves as a reactive "hub" for SuFEx reactions. It readily reacts with a variety of nucleophiles, including amines and phenols, which are common functionalities in biological molecules. This reactivity is central to its use in bioconjugation. For instance, the tyrosine residue in proteins can be selectively functionalized by aryl fluorosulfates under bio-tolerable conditions. While direct reactions of the sulfonyl fluoride group with alkynes or azides are not typical SuFEx transformations, the bifunctional nature of this compound allows for multi-step "click" strategies.
The primary SuFEx reaction involves the coupling of the sulfonyl fluoride with a nucleophilic partner. The aldehyde group remains available for subsequent reactions, such as the formation of an oxime or hydrazone through reaction with a hydroxylamine or hydrazine (B178648), respectively. This secondary ligation step can be used to attach molecules bearing alkyne or azide (B81097) functionalities, which can then participate in well-established click reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This dual-reactivity makes this compound and its isomers, such as 4-formylbenzenesulfonyl fluoride, valuable synthons for creating complex bioconjugate analogs.
The following table outlines representative SuFEx reactions applicable to aryl sulfonyl fluorides.
| Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Primary/Secondary Amines | Sulfonamide | Base (e.g., DABCO), Ca(NTf₂)₂, THF, 50 °C | hmc.edu |
| Phenols | Sulfonate Ester | Base (e.g., DBU), Aryl Silyl Ether | nih.gov |
| Alcohols | Sulfonate Ester | Base (e.g., BTMG), HMDS | nih.gov |
Mechanistic Investigations in SuFEx Catalysis
The mechanism of the SuFEx reaction involves the activation of the highly stable S-F bond. This activation can be achieved through various means, including the use of bases or Lewis acids. nih.govhmc.edu In base-mediated pathways, a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate the reaction. hmc.edu Lewis acids, like calcium bistriflimide (Ca(NTf₂)₂), have also been shown to activate the sulfonyl fluoride group. hmc.edu
Mechanistic studies, including kinetic experiments and computational analysis, have shed light on the transition state of the reaction. hmc.edu For calcium-mediated SuFEx with amines, it is proposed that a calcium complex first forms with the amine ligands. The sulfonyl fluoride then coordinates to the calcium center in a two-point contact, which activates the sulfur(VI) center and stabilizes the departing fluoride ion. hmc.edu Simultaneously, a Brønsted base, such as DABCO, activates the incoming amine nucleophile. hmc.edu The formation of stable calcium-fluoride complexes after the sulfonamide is formed can inhibit catalytic turnover, often necessitating stoichiometric amounts of the Lewis acid. hmc.edu
The presence of the electron-withdrawing formyl group at the ortho position in this compound is expected to increase the electrophilicity of the sulfur atom, potentially accelerating the rate of nucleophilic attack compared to unsubstituted aryl sulfonyl fluorides. Studies on substituted aryl sulfonyl fluorides have indeed shown that electronic factors significantly affect the stability and reactivity of the S-F bond. nih.gov
Transition Metal-Catalyzed Transformations
While the sulfonyl fluoride group is known for its stability, it can participate in transition metal-catalyzed reactions, significantly expanding the synthetic utility of molecules like this compound beyond SuFEx chemistry. These transformations often involve the cleavage of the C–S bond, providing novel pathways for constructing complex molecular architectures.
Cross-Coupling Methodologies Involving Sulfonyl Fluorides
Aryl sulfonyl fluorides can serve as electrophiles in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net In a notable departure from typical cross-coupling chemistry where the sulfonyl group is often a spectator, aryl sulfonyl fluorides can undergo a desulfonative Suzuki-Miyaura coupling. researchgate.net This reaction involves the cleavage of the C–S bond and formation of a new C–C bond.
The proposed mechanism for this transformation suggests an oxidative addition of the palladium(0) catalyst to the C–S bond of the sulfonyl fluoride. researchgate.net This is followed by a desulfonation step, which forms a Pd-F intermediate. This intermediate then undergoes transmetalation with a boronic acid, and subsequent reductive elimination yields the biaryl product. researchgate.net A key feature of this methodology is its tolerance for a wide range of functional groups and its ability to proceed even in the absence of a base. researchgate.net
This reactivity allows for the formyl group in this compound to be preserved while the sulfonyl fluoride moiety is replaced with a new aryl or vinyl group, showcasing the divergent reactivity of this compound.
| Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|
| Arylboronic acid | Pd(acac)₂, SPhos | Biaryl | researchgate.net |
| Aryl thianthrenium salts | Palladium catalyst | Biaryl | researchgate.net |
| Aryl bromides (reductive) | Nickel catalyst | Biaryl | chemrxiv.org |
C-S Bond Formation Strategies
The term "C-S bond formation strategies" in the context of this compound's reactivity primarily refers to reactions that lead to the synthesis of this compound or its derivatives by forming the aryl C-S bond. Several modern synthetic methods have been developed to access aryl sulfonyl fluorides, moving beyond classical chlorosulfonation followed by halogen exchange.
One prominent strategy involves the palladium-catalyzed synthesis from aryl halides. mdpi.com For example, aryl bromides can be converted to the corresponding sulfonyl fluorides in a one-pot process using a sulfur dioxide surrogate like DABSO and an electrophilic fluorine source. mdpi.com Another approach utilizes Grignard reagents, which react with sulfuryl fluoride (SO₂F₂) to yield aryl sulfonyl fluorides. mdpi.com Bismuth-catalyzed synthesis from aryl boronic acids also represents a viable pathway, proceeding through the insertion of SO₂ into a Bi-C bond. acs.org
These synthetic strategies are crucial as they allow for the introduction of the sulfonyl fluoride moiety onto a wide variety of aromatic rings, including those already bearing functional groups like the formyl group present in this compound. The table below summarizes some of these synthetic routes.
| Starting Material | Key Reagents | Catalyst | Reference |
|---|---|---|---|
| Aryl Bromide | DABSO, NFSI | Palladium | mdpi.com |
| Aryl Boronic Acid | SO₂, NFSI | Bismuth | acs.org |
| Aryl Grignard Reagent | SO₂F₂ | - | mdpi.com |
| Heteroaryl Thiol | NaOCl, KHF₂ | - | mdpi.comnih.gov |
| Aryne Precursor | SO₂F₂, Amine | - | mdpi.com |
Advanced Applications of 2 Formylbenzene 1 Sulfonyl Fluoride in Organic Synthesis Research
Role as a Versatile Building Block for Complex Architectures
2-Formylbenzene-1-sulfonyl fluoride (B91410) is a bifunctional aromatic compound that holds significant potential as a versatile building block in the synthesis of complex molecular architectures. Its utility stems from the presence of two distinct and reactive functional groups: an aldehyde (formyl) group and a sulfonyl fluoride group. These groups possess orthogonal reactivity, allowing for their selective manipulation under different reaction conditions. This dual functionality enables chemists to construct intricate molecules through sequential or one-pot multi-component reactions, making it a valuable tool in modern organic synthesis.
The sulfonyl fluoride moiety is known for its remarkable balance of stability and reactivity. ccspublishing.org.cn Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are generally more stable to a variety of reaction conditions, yet can be activated to react with nucleophiles. ccspublishing.org.cn This controlled reactivity is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction for its reliability and wide applicability. ccspublishing.org.cn The aldehyde group, on the other hand, is a classic functional group in organic chemistry, participating in a vast array of transformations such as nucleophilic additions, condensations, and oxidations/reductions. The ortho-relationship of these two groups on the benzene (B151609) ring can also lead to unique reactivity and the formation of specific ring structures.
Synthesis of Diverse Heterocyclic Compounds
The unique arrangement of the formyl and sulfonyl fluoride groups in 2-formylbenzene-1-sulfonyl fluoride makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. The proximity of these two functional groups can be exploited to construct fused ring systems through intramolecular reactions.
For instance, the formyl group can undergo condensation with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632), to form an intermediate which can then react intramolecularly with the sulfonyl fluoride group to close a heterocyclic ring. This strategy can provide access to novel benzannulated heterocycles containing a sulfonamide or sulfonate linkage. While specific examples starting from this compound are not extensively documented in the literature, the general reactivity patterns of aldehydes and sulfonyl fluorides strongly support this potential. The synthesis of heterocyclic sulfonyl fluorides from various precursors is a topic of ongoing research interest. ccspublishing.org.cn
A plausible synthetic route could involve the reaction of this compound with a primary amine to form an imine. Subsequent intramolecular cyclization, potentially promoted by a base, could lead to the formation of a sultam, a cyclic sulfonamide. The specific conditions would need to be optimized to favor the desired cyclization pathway over intermolecular polymerization.
Construction of Macrocyclic and Polycyclic Structures
The bifunctional nature of this compound also lends itself to the construction of more complex macrocyclic and polycyclic frameworks. In macrocyclization reactions, the rigid benzene core of the molecule can act as a turn element, pre-organizing the reactive ends for ring closure.
For example, this compound could be reacted with a long-chain molecule containing two nucleophilic sites, one that reacts with the aldehyde and another that reacts with the sulfonyl fluoride. This intermolecular reaction would be followed by an intramolecular cyclization to form the macrocycle. The success of such a strategy often depends on high-dilution conditions to favor the intramolecular pathway. The stability of the sulfonyl fluoride group is an advantage here, as it can be carried through several synthetic steps before the final ring-closing reaction. nih.gov
Furthermore, the aldehyde group can be used as a handle to build up a larger molecular fragment, which is then followed by a reaction involving the sulfonyl fluoride to complete the construction of a polycyclic system. For instance, a Diels-Alder reaction using a diene tethered to the formyl group could create a complex polycyclic intermediate, with the sulfonyl fluoride group available for subsequent functionalization.
Modular Assembly of High-Value Intermediates
The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a powerful strategy in organic chemistry. nih.govnih.govresearchgate.net this compound is well-suited for this approach due to its two distinct reactive sites.
One can envision a modular strategy where the aldehyde group is first transformed into a variety of other functionalities. For example, a Wittig reaction could convert the formyl group into an alkene, which could then participate in a range of further reactions such as metathesis or Michael additions. nih.gov Alternatively, a Grignard addition to the aldehyde would yield a secondary alcohol, which could be used as a handle for further extensions of the molecular framework. Throughout these transformations, the sulfonyl fluoride group would remain intact, ready to be utilized in a subsequent step. This "late-stage functionalization" is a highly desirable feature in the synthesis of compound libraries for drug discovery and materials science. The development of methods for the synthesis of sulfonyl fluorides from various starting materials, including those that are highly functionalized, underscores the importance of this functional group in modular synthesis. researchgate.netnih.govorganic-chemistry.org
Precursor for Bioisosteric and Lead Optimization Studies
In medicinal chemistry, the modification of a lead compound to improve its pharmacological profile is a critical process known as lead optimization. This often involves the use of bioisosteres, which are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. informahealthcare.comnih.govcambridgemedchemconsulting.com this compound serves as a valuable precursor for creating derivatives that can be used in such studies.
Sulfonamide and Sulfonate Derivatives as Bioisosteric Replacements
The sulfonyl fluoride group of this compound can be readily converted into sulfonamides and sulfonate esters by reaction with amines and alcohols, respectively. These sulfonamide and sulfonate moieties are important bioisosteres for other functional groups.
For example, a sulfonamide group is often used as a bioisosteric replacement for a carboxylic acid. tcichemicals.com Both groups are acidic and can act as hydrogen bond donors and acceptors, allowing them to participate in similar interactions with biological targets such as enzymes and receptors. However, the sulfonamide group is generally more metabolically stable and can have different pharmacokinetic properties compared to a carboxylic acid. By synthesizing a series of sulfonamide derivatives from this compound, medicinal chemists can explore the impact of this bioisosteric replacement on the activity and properties of a lead compound.
Similarly, sulfonate esters can be considered as bioisosteres for phosphate (B84403) groups, which are prevalent in many biological molecules. The ability to generate a library of sulfonamide and sulfonate derivatives from a common precursor like this compound is highly advantageous for efficient lead optimization.
Formyl Group Transformations in Structure-Activity Relationship Research
The formyl group of this compound provides another point of diversification for structure-activity relationship (SAR) studies. SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. By systematically modifying the formyl group, researchers can probe the steric and electronic requirements of the binding site of a biological target.
The aldehyde can be reduced to a primary alcohol, which can act as a hydrogen bond donor. It can be oxidized to a carboxylic acid, introducing a negative charge at physiological pH. It can also be converted into a wide range of other functional groups, such as imines, oximes, and hydrazones, each with distinct steric and electronic properties.
For instance, if a lead compound contains the this compound scaffold, a medicinal chemist could synthesize a series of analogs where the formyl group is modified. The biological activity of these analogs would then be tested to determine which modifications lead to improved potency, selectivity, or other desirable properties. This systematic approach allows for the development of a detailed understanding of the SAR for a particular class of compounds, ultimately guiding the design of more effective drugs. The strategic introduction of fluorine-containing groups is a well-established tactic in drug design to modulate a molecule's properties. nih.gov
Potential in Polymer and Material Science Research (Theoretical and Synthetic Pathways)
The presence of both a highly reactive sulfonyl fluoride group and a versatile formyl (aldehyde) group on the same aromatic ring makes this compound a monomer of significant interest for creating complex macromolecular architectures. These two functionalities offer orthogonal or sequential reactivity, enabling the design of sophisticated polymers and materials.
The sulfonyl fluoride moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions known for their high efficiency and reliability in forming robust S-O or S-N bonds. ccspublishing.org.cnsigmaaldrich.comnih.gov This reactivity can be harnessed to polymerize this compound with appropriate co-monomers.
One theoretical pathway involves the polycondensation of this compound with a bis-silyl ether or a bisphenol. The SuFEx reaction would lead to the formation of a polysulfonate backbone, with the formyl groups positioned as pendant functionalities along the polymer chain. These pendant aldehyde groups can then be utilized in post-polymerization modifications, allowing for the grafting of other molecules or the cross-linking of the polymer chains. This approach offers a modular way to introduce a high density of reactive sites into a polymer.
Alternatively, this compound can be envisioned to react with a di-amine, leading to the formation of a polysulfonamide backbone. The resulting polymer would again feature pendant formyl groups, which are available for further chemical transformations. The stability of the sulfonyl fluoride group allows for a wide range of reaction conditions, making it compatible with various polymerization techniques. enamine.netresearchgate.net
A key advantage of using this compound is the potential to create polymers with a well-defined structure and a high degree of functionalization. The "click" nature of the SuFEx reaction ensures high yields and minimal side products, which is crucial for the synthesis of high-performance materials. chemrxiv.org
Table 1: Potential Co-monomers for Polymerization with this compound via SuFEx Chemistry
| Co-monomer Type | Example Co-monomer | Resulting Polymer Linkage |
| Bis(silyl ether) | 4,4'-Bis(trimethylsilyloxy)biphenyl | Sulfonate (-SO₂-O-) |
| Bisphenol | Bisphenol A | Sulfonate (-SO₂-O-) |
| Diamine | 4,4'-Oxydianiline | Sulfonamide (-SO₂-NR-) |
The dual functionality of this compound also opens doors to its integration into more complex, designed organic materials where both the sulfonyl fluoride and the formyl group play specific roles.
In the field of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), this compound could serve as a unique building block. The formyl group can participate in the formation of the framework structure, for instance, by reacting with amines to form imine-linked COFs. The sulfonyl fluoride groups would then be exposed within the pores of the material. These accessible sulfonyl fluoride moieties could act as reactive sites for post-synthetic modification, allowing for the covalent anchoring of catalysts, sensing molecules, or other functional units. This would enable the creation of highly functional and stable porous materials for applications in catalysis, gas storage, and separation.
Furthermore, the ortho-positioning of the formyl and sulfonyl fluoride groups could be exploited to create polymers with unique chelating properties. The proximity of the aldehyde's oxygen and the sulfonyl group's oxygen atoms could facilitate the coordination of metal ions. Polymers or materials derived from this monomer could thus be designed as selective sensors or scavengers for specific metal cations.
Another potential application lies in the development of functional surfaces. By grafting this compound onto a substrate, a surface with reactive aldehyde and sulfonyl fluoride handles can be created. The sulfonyl fluoride can be used to attach the molecule to a hydroxyl-terminated surface via a stable sulfonate linkage. The exposed aldehyde groups can then be used to immobilize biomolecules, such as enzymes or antibodies, for the development of biosensors or biocompatible coatings.
Table 2: Potential Applications of Materials Derived from this compound
| Material Type | Synthetic Strategy | Potential Functionality |
| Functional Polymers | Polycondensation via SuFEx | Pendant aldehyde groups for cross-linking or grafting |
| Covalent Organic Frameworks (COFs) | Imine condensation of the formyl group | Porous materials with reactive sulfonyl fluoride sites |
| Chelating Resins | Polymerization preserving the ortho-formyl-sulfonyl arrangement | Selective metal ion binding |
| Functionalized Surfaces | Grafting onto substrates | Platforms for biomolecule immobilization |
Mechanistic Investigations and Reaction Dynamics of 2 Formylbenzene 1 Sulfonyl Fluoride Reactions
Kinetic Studies of Key Transformation Pathways
Kinetic analysis provides quantitative insights into reaction rates and the factors that influence them, shedding light on the underlying mechanisms of transformations involving 2-Formylbenzene-1-sulfonyl fluoride (B91410).
The formyl group of 2-Formylbenzene-1-sulfonyl fluoride is an electrophilic site susceptible to nucleophilic attack. The rate of such addition reactions is significantly influenced by the strong electron-withdrawing nature of the adjacent sulfonyl fluoride group, which enhances the partial positive charge on the aldehyde carbon.
The determination of the rate law for nucleophilic additions typically involves monitoring the concentration of reactants or products over time under controlled conditions. For a typical nucleophilic addition of a nucleophile (Nu) to the formyl group, the reaction can be represented as:
O=CH-Ar-SO₂F + Nu⁻ → [⁻O-CH(Nu)-Ar-SO₂F]
Rate = k[C₇H₅FO₃S][Nu]
While specific kinetic data for this compound is not extensively documented, studies on analogous aromatic aldehydes provide a framework for understanding its reactivity. The rate constant, k, would be expected to be higher than that for benzaldehyde (B42025) due to the activating effect of the ortho-sulfonyl fluoride substituent.
The sulfonyl fluoride group is known for its relative inertness, which is attributed to the high strength of the sulfur-fluorine bond. nih.gov Consequently, transformations involving the cleavage of the S-F bond typically exhibit high activation energies and often require specific activation methods.
The activation of sulfonyl fluorides is a significant challenge in their chemistry. digitellinc.com Several strategies have been developed to lower the activation energy barrier for their reactions:
Base-Promoted Activation: Organosuperbases can activate sulfonyl fluorides, promoting nucleophilic substitution at the sulfur center. nih.gov
Photoredox Catalysis: In combination with base activation, photoredox catalysis can convert sulfonyl fluorides into S(VI) radicals, enabling novel reaction pathways. nih.gov
Transition Metal Catalysis: Nickel(0) complexes have been shown to activate sulfonyl fluorides via oxidative addition into either the S-F or C-S bonds, processes which have similar energetics. chemrxiv.org
Enzymatic/Biomimetic Activation: In specific environments, such as the binding site of a protein, the activation barrier can be dramatically lowered. For instance, the reaction of certain aryl sulfonyl fluorides with a lysine (B10760008) residue in the protein transthyretin is accelerated approximately 1400-fold compared to its hydrolysis in solution, with reaction half-lives as short as 1 to 4 minutes. nih.gov This acceleration is attributed to the precise positioning and activation of the sulfonyl fluoride by the protein's local environment. nih.gov
| Activation Method | General Principle | Effect on Activation Energy | Reference |
|---|---|---|---|
| Organosuperbase Catalysis | Nucleophilic activation of the sulfur center by the base. | Lowers the barrier for nucleophilic attack. | nih.gov |
| Photoredox Catalysis | Single Electron Transfer (SET) to the base-activated sulfonyl fluoride to generate a sulfonyl radical. | Provides an alternative, lower-energy radical pathway. | nih.gov |
| Transition Metal Insertion | Oxidative addition of a low-valent metal (e.g., Ni(0)) into the S-F or C-S bond. | Lowers the barrier for bond cleavage. | chemrxiv.org |
| Protein Environment | Precise positioning and activation by amino acid residues (e.g., lysine) in an active site. | Significant rate acceleration (e.g., >1000-fold). | nih.gov |
Spectroscopic Elucidation of Reaction Intermediates
The direct observation and characterization of transient intermediates are paramount for confirming reaction mechanisms. Advanced spectroscopic techniques are indispensable tools for monitoring reaction progress and identifying these fleeting species.
In-situ monitoring of reactions involving this compound can be effectively achieved using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The aldehyde proton signal (typically around 10 ppm) is a sensitive probe for reactions at the formyl group. Its disappearance and the appearance of new signals corresponding to the product would be continuously monitored.
¹³C NMR Spectroscopy: Changes in the chemical shift of the carbonyl carbon (around 190 ppm) and the aromatic carbons provide detailed information about the electronic and structural changes during the reaction.
¹⁹F NMR Spectroscopy: This is a particularly powerful technique for monitoring transformations at the sulfonyl fluoride group. researchgate.netrsc.org The SO₂F group exhibits a characteristic singlet in the ¹⁹F NMR spectrum. Any reaction involving the cleavage or modification of this group would lead to a significant change in its chemical shift or its disappearance, allowing for precise tracking of the reaction's progress. researchgate.net
IR Spectroscopy: The strong carbonyl (C=O) stretching frequency (around 1700 cm⁻¹) of the aldehyde and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl fluoride group (around 1400 and 1200 cm⁻¹) are valuable diagnostic peaks. The progress of a nucleophilic addition to the aldehyde would be marked by the disappearance of the C=O stretch and the appearance of an O-H stretch (for the resulting alcohol).
| Functional Group | Spectroscopic Technique | Typical Chemical Shift / Frequency | Notes |
|---|---|---|---|
| Formyl (Aldehyde) | ¹H NMR | ~10 ppm | Disappears upon reaction at the carbonyl. |
| Formyl (Aldehyde) | ¹³C NMR | ~190 ppm | Shifts significantly upon conversion to an alcohol or acetal. |
| Formyl (Aldehyde) | IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch) | Disappears upon nucleophilic addition. |
| Sulfonyl Fluoride | ¹⁹F NMR | ~ +65 ppm (relative to CFCl₃) | A key probe for reactions involving the SO₂F group. rsc.org |
| Sulfonyl Fluoride | IR Spectroscopy | ~1400, 1200 cm⁻¹ (S=O stretches) | Position can shift based on molecular environment. |
Mass spectrometry (MS) is a highly sensitive technique used to detect and identify molecules based on their mass-to-charge ratio (m/z). It is instrumental in identifying reaction intermediates, products, and even transient adducts that may not be observable by other methods. For this compound (molecular weight approx. 188.18 g/mol ), several ions could be expected and monitored during a reaction.
High-Resolution Mass Spectrometry (HRMS) can provide exact mass measurements, allowing for the unambiguous determination of elemental compositions for observed species. rsc.org For example, in studies of fluorine atom reactions, mass spectrometry is the primary tool for detecting products and determining reaction kinetics. rsc.org
| Adduct / Species | Formula | Predicted m/z | Significance |
|---|---|---|---|
| [M+H]⁺ | [C₇H₆FO₃S]⁺ | 189.00162 | Protonated molecule, common in ESI-MS. uni.lu |
| [M+Na]⁺ | [C₇H₅FNaO₃S]⁺ | 210.98356 | Sodium adduct, frequently observed. uni.lu |
| [M-H]⁻ | [C₇H₄FO₃S]⁻ | 186.98706 | Deprotonated molecule in negative ion mode. uni.lu |
| [M+NH₄]⁺ | [C₇H₉FNO₃S]⁺ | 206.02816 | Ammonium (B1175870) adduct, can be used for identification. uni.lu |
Stereochemical Outcomes and Diastereoselectivity in Multi-Step Syntheses
When this compound is incorporated into a multi-step synthesis, controlling the stereochemistry is often a critical objective. The addition of a nucleophile to the prochiral formyl group can generate a new stereocenter. The stereochemical outcome of such additions can be influenced by several factors, including the use of chiral nucleophiles, chiral auxiliaries, or chiral catalysts.
Furthermore, in reactions such as the fluorination of a nearby double bond or the opening of an epoxide, the existing functionality can direct the stereochemical outcome. The synthesis of vicinal difluorides, for example, often proceeds through an epoxide opening followed by deoxyfluorination. beilstein-journals.org The choice of fluorinating agent in the epoxide opening step is crucial for achieving high diastereoselectivity. It has been demonstrated that less acidic reagents like triethylamine (B128534) trishydrofluoride (Et₃N·3HF) can lead to excellent diastereoselectivity by favoring a pure Sₙ2 mechanism, whereas more acidic reagents might promote Sₙ1 pathways that scramble the stereochemistry. beilstein-journals.org
While specific studies on the diastereoselectivity of reactions involving this compound are limited, the principles derived from related systems are applicable. The steric bulk and electronic nature of the ortho-sulfonyl fluoride group could potentially exert a directing effect on reactions occurring at the formyl group, influencing the facial selectivity of nucleophilic attack and thus the diastereomeric ratio of the products. X-ray crystallography is an essential tool for unambiguously confirming the binding orientation and stereochemical configuration of the final products. nih.gov
Computational and Theoretical Chemistry Studies of 2 Formylbenzene 1 Sulfonyl Fluoride
Electronic Structure Analysis
The electronic structure of 2-Formylbenzene-1-sulfonyl fluoride (B91410) is key to understanding its reactivity. The presence of two strong electron-withdrawing groups—the sulfonyl fluoride (-SO₂F) and the formyl (-CHO)—ortho to each other on a benzene (B151609) ring dictates its properties.
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the most available electron orbital, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile.
For 2-Formylbenzene-1-sulfonyl fluoride, the HOMO is expected to be localized primarily on the π-system of the benzene ring. However, its energy will be significantly lowered due to the electron-withdrawing nature of the substituents. This deactivation makes the ring less susceptible to electrophilic attack than unsubstituted benzene.
The LUMO is anticipated to be distributed over the sulfonyl fluoride and formyl groups, particularly with large orbital coefficients on the sulfur atom and the carbonyl carbon. These sites represent the most electrophilic centers of the molecule and are the primary targets for nucleophilic attack. Computational studies on similar S(VI)-F compounds show that LUMO energies can provide a reliable guide for predicting reactivity. nih.gov This indicates that reactions with nucleophiles are the most favorable transformations for this compound.
Charge Distribution and Electrostatic Potential Mapping
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions.
For this compound, an ESP map would be expected to show:
High negative potential (red/orange) around the highly electronegative oxygen atoms of both the sulfonyl and formyl groups, as well as the fluorine atom. These areas are susceptible to attack by electrophiles or interaction with positive charges.
High positive potential (blue) centered on the sulfur atom of the sulfonyl fluoride group and the carbon atom of the formyl group. These are the most electrophilic sites, prone to nucleophilic attack. The hydrogen atom of the formyl group would also exhibit a positive potential.
A moderately electron-deficient π-system across the aromatic ring, making it less reactive toward electrophiles but activated for potential nucleophilic aromatic substitution under harsh conditions.
Computational analysis through methods like Hirshfeld surface analysis on analogous aromatic sulfonyl fluorides confirms that the sulfonyl oxygens are significantly more negative than other atoms in the molecule, corroborating the expected charge distribution. nih.gov The table below shows hypothetical calculated partial atomic charges, derived from typical values seen in similar functional groups, illustrating this distribution.
| Atom | Functional Group | Predicted Partial Charge (a.u.) |
| S | Sulfonyl Fluoride | Highly Positive |
| O (sulfonyl) | Sulfonyl Fluoride | Negative |
| F | Sulfonyl Fluoride | Negative |
| C (carbonyl) | Formyl | Positive |
| O (carbonyl) | Formyl | Negative |
Reaction Mechanism Elucidation through Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the detailed mechanisms of chemical reactions. It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states.
A primary reaction pathway for this compound is nucleophilic substitution at the sulfur atom, a reaction class known as Sulfur(VI) Fluoride Exchange (SuFEx). DFT calculations can model the attack of a nucleophile (e.g., an amine or an alcohol) on the electrophilic sulfur center. Studies on similar systems show that such nucleophilic substitutions at sulfonyl fluorides can proceed through different mechanisms, including a direct substitution or a pathway involving a trigonal bipyramidal intermediate. nih.gov
Transition State Characterization for Elementary Steps
For any given reaction step, the transition state (TS) represents the highest energy point on the reaction pathway. DFT calculations are used to locate this structure, which is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate (e.g., the forming and breaking of bonds).
In the case of a nucleophilic attack on the sulfur atom of this compound, DFT would be used to model the TS. For an addition-elimination mechanism, the TS would involve the approaching nucleophile forming a bond with the sulfur atom while the S-F bond has not yet fully broken. Analysis of the TS geometry reveals the degree of bond formation and cleavage at this critical point.
| Parameter | Reactant (S-F) | Transition State (S---F) | Transition State (S---Nu) |
| Bond Length (Å) | ~1.60 | Elongated (>1.70) | Partially formed (~2.00) |
| Vibrational Frequency (cm⁻¹) | Real | Real | Imaginary (~200i - 400i) |
Note: Values are hypothetical and illustrative of a typical nucleophilic substitution transition state.
Energetic Profiles and Reaction Coordinate Analysis
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile maps the change in Gibbs free energy (ΔG) as the reaction progresses. The height of the energy barrier from the reactant to the transition state (the activation energy, ΔG‡) determines the reaction rate.
For this compound, a DFT study of its reaction with a nucleophile would yield a profile showing the energy of the initial reactants, the energy of the transition state for nucleophilic attack, the energy of any potential intermediate, and the energy of the final products. Such analysis allows chemists to understand the feasibility of a reaction and its kinetics. For instance, computational modeling of the reaction of various sulfonyl fluorides with protein residues has successfully elucidated the reaction energetics and identified the rate-limiting steps. nih.gov
| Species | Description | Calculated Relative Free Energy (ΔG, kcal/mol) |
| R | Reactants (this compound + Nucleophile) | 0.0 (Reference) |
| TS1 | Transition State for Nucleophilic Attack | +20 to +25 |
| I1 | Pentacoordinate Intermediate | +5 to +10 |
| TS2 | Transition State for Fluoride Departure | +15 to +20 |
| P | Products | -10 to -15 |
Note: Values are hypothetical and represent a plausible exothermic reaction pathway.
Prediction of Reactivity and Selectivity Profiles
Selectivity: A key question for this molecule is selectivity: will a given nucleophile attack the sulfur atom or the carbonyl carbon? Computational chemistry can answer this by comparing the activation energy barriers (ΔG‡) for the two competing pathways. The reaction will preferentially proceed via the pathway with the lower activation barrier. It is likely that hard nucleophiles (like amines) would preferentially attack the highly electrophilic sulfur atom (SuFEx reaction), while some softer nucleophiles might favor attack at the carbonyl carbon. Machine learning algorithms, combined with computational data, have been used to predict optimal reaction conditions and selectivity for reactions involving sulfonyl fluorides, highlighting the power of these predictive models. princeton.eduprinceton.edu By calculating the energetic profiles for both potential reaction pathways, a quantitative prediction of the product ratio can be achieved.
Computational Prediction of Preferred Reaction Sites and Pathways
This compound possesses two primary functional groups that dictate its reactivity: the electrophilic sulfonyl fluoride moiety and the aldehyde (formyl) group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the most likely sites for chemical attack.
Molecular Electrostatic Potential (MEP) Analysis: A key computational tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would predictably show a significant electron deficiency (a positive potential, often colored blue) around the sulfur atom of the sulfonyl fluoride group. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This positive potential indicates that the sulfur atom is a prime target for nucleophilic attack.
The aldehyde group also presents a complex reactive site. The carbonyl carbon is electrophilic, while the carbonyl oxygen is nucleophilic. The presence of the strongly electron-withdrawing sulfonyl fluoride group in the ortho position is expected to increase the electrophilicity of the formyl group's carbonyl carbon.
Frontier Molecular Orbital (FMO) Theory: Frontier Molecular Orbital theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical tool. The LUMO is typically associated with the molecule's ability to accept electrons. In the case of this compound, the LUMO is expected to be localized around the sulfonyl fluoride and formyl groups, further confirming their status as the primary electrophilic centers of the molecule. The energy of the LUMO can be correlated with the molecule's reactivity toward nucleophiles; a lower LUMO energy generally implies higher reactivity.
Reaction Pathway Modeling: Computational chemists can model entire reaction pathways to predict the feasibility and outcomes of chemical transformations. For instance, the reaction of this compound with a nucleophile can be simulated to determine the activation energy barriers for attack at either the sulfonyl fluoride or the formyl group. Such studies often reveal that the reaction at the sulfonyl fluoride group, leading to a substitution of the fluoride, is a common and highly favored pathway, forming the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govnih.gov The reaction rate of such processes is significantly influenced by the electronic properties of substituents on the aromatic ring, with electron-deficient systems generally reacting faster. nih.gov
The table below summarizes the predicted reactivity of the key sites in this compound based on general principles of computational chemistry.
| Reactive Site | Predicted Reactivity | Influencing Factors | Potential Reactions |
| Sulfur (in -SO₂F) | Highly Electrophilic | Strong electron withdrawal by O and F atoms; ortho-formyl group. | Nucleophilic substitution (SuFEx), covalent bond formation with biological nucleophiles (e.g., Ser, Tyr, Lys). enamine.net |
| Carbonyl Carbon (in -CHO) | Electrophilic | Polarization of the C=O bond; electron withdrawal by the -SO₂F group. | Nucleophilic addition (e.g., Grignard reaction, Wittig reaction), formation of imines. |
| Carbonyl Oxygen (in -CHO) | Nucleophilic, Lewis Basic | Lone pairs of electrons. | Coordination to Lewis acids, hydrogen bonding. |
| Aromatic Ring | Generally Electron-Poor | Strong deactivating effect of both -SO₂F and -CHO groups. | Resistant to electrophilic aromatic substitution; susceptible to nucleophilic aromatic substitution under harsh conditions. |
Virtual Screening for Optimal Reaction Partners and Catalysts
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target or act as a substrate or catalyst for a particular reaction. researchgate.netnih.gov this compound is an ideal candidate for inclusion in such screening libraries, particularly those designed for covalent inhibitor discovery. enamine.netmdpi.com
Virtual Screening for Covalent Inhibitors: In the context of drug discovery, the sulfonyl fluoride group is recognized as a "warhead" that can form a stable covalent bond with nucleophilic amino acid residues (such as serine, tyrosine, or lysine) in the active site of an enzyme. enamine.netnih.gov Virtual screening campaigns can be designed to find proteins that can be targeted by this compound.
The process typically involves:
Library Preparation: A digital library of compounds, including this compound, is prepared in a 3D format.
Target Selection: A protein of interest with a known 3D structure is chosen.
Molecular Docking: A computational algorithm "docks" each molecule from the library into the active site of the target protein, predicting the preferred binding orientation and calculating a "docking score" that estimates the binding affinity.
Hit Identification: Compounds with the best docking scores are identified as "hits" and are prioritized for experimental testing.
For this compound, the docking simulations would assess how the molecule fits into the active site, considering the potential for the sulfonyl fluoride to be positioned near a nucleophilic residue for covalent modification. The formyl group and the benzene ring would contribute to the binding affinity through other non-covalent interactions like hydrogen bonding or pi-stacking. Several studies have successfully used virtual screening of sulfonyl fluoride-containing libraries to identify potent enzyme inhibitors. nih.gov
The following table outlines a conceptual workflow for a virtual screening campaign to identify enzyme inhibitors using a library containing this compound.
| Step | Description | Computational Tools Used | Desired Outcome |
| 1. Target & Library Preparation | The 3D structure of a target enzyme (e.g., a serine protease) is obtained and prepared. A virtual library of fragments, including this compound, is generated. | Protein Data Bank (PDB), Molecular modeling software (e.g., MOE, Schrödinger Suite) | A prepared receptor structure and a library of "docking-ready" compounds. |
| 2. Docking Simulation | The library is docked into the enzyme's active site. The program samples various poses of each compound and scores them based on predicted binding energy. | Docking software (e.g., AutoDock, Glide, QuickVina 2) nih.gov | A ranked list of compounds based on their docking scores. |
| 3. Covalent Docking Analysis | For top-scoring compounds like this compound, a specialized covalent docking protocol is used to model the formation of the covalent bond between the sulfur atom and a nucleophilic residue. | Covalent docking modules within standard software. | A more accurate prediction of binding for covalent inhibitors, including the geometry of the covalent adduct. |
| 4. Filtering and Hit Selection | The results are filtered based on docking scores, predicted covalent reactivity, and other drug-like properties (e.g., Lipinski's rule of five). | Filtering tools, cheminformatics software. | A small, prioritized list of "virtual hits" for synthesis and in vitro biological assay. researchgate.net |
Virtual Screening for Catalysts: Beyond biological targets, virtual screening can also be employed to discover optimal catalysts for reactions involving this compound. For example, if a specific transformation of the aldehyde group is desired without affecting the sulfonyl fluoride, a virtual screen could be performed to identify a catalyst that selectively activates the formyl group. This would involve docking the substrate and potential catalysts and calculating the energetics of the transition states for the desired reaction.
Derivatization and Analog Development Strategies for 2 Formylbenzene 1 Sulfonyl Fluoride
Systematic Modification of the Formyl Group
The aldehyde functionality offers a rich platform for a variety of chemical transformations, enabling modifications that alter the steric and electronic properties of the molecule.
Reductive and Oxidative Transformations
The formyl group can be readily reduced to a primary alcohol or converted into an amine via reductive amination. Conversely, oxidation can transform the aldehyde into a carboxylic acid or, through rearrangement, a phenol. These transformations introduce new functional groups that can serve as handles for further derivatization.
Reduction to Alcohol: The formyl group can be reduced to a hydroxymethyl group using standard reducing agents like sodium borohydride (B1222165). This alcohol can then be further functionalized, for instance, by etherification or esterification.
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine forms an intermediate imine, which is then reduced in situ to the corresponding benzylamine derivative. An electrochemical approach for the reductive amination of benzaldehyde (B42025) to benzylamine using an imine hydrogenation process on a silver electrocatalyst has been demonstrated. chemrxiv.org This method provides a pathway to introduce a diverse range of amine-containing substituents.
Oxidation to Carboxylic Acid: Standard oxidation protocols can convert the formyl group to a carboxylic acid, creating a new site for forming amides, esters, and other acid derivatives.
Baeyer-Villiger Oxidation: This reaction converts the aldehyde to a formate ester, which can then be hydrolyzed to a phenol. This strategy has been successfully applied to substituted fluorobenzaldehydes to synthesize fluorinated phenols. nih.gov
Table 1: Examples of Reductive and Oxidative Transformations of the Formyl Group
| Transformation | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄), Methanol | -CH₂OH (Hydroxymethyl) |
| Reductive Amination | R¹R²NH, Reducing Agent (e.g., NaBH₃CN) | -CH₂NR¹R² (Benzylamine) |
| Oxidation | Potassium Permanganate (B83412) (KMnO₄) or Jones Reagent | -COOH (Carboxylic Acid) |
Carbon-Chain Elongation and Functionalization
The carbon backbone of the molecule can be extended from the formyl group through various olefination reactions, most notably the Wittig and Horner-Wadsworth-Emmons reactions. These methods are fundamental for converting the carbonyl into an alkene with a new carbon-carbon double bond.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org The reaction of 2-formylbenzene-1-sulfonyl fluoride (B91410) with various Wittig reagents (Ph₃P=CHR) allows for the synthesis of a diverse set of 2-styrenyl-1-sulfonyl fluoride derivatives. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. This reaction is particularly effective for producing (E)-alkenes. The HWE olefination of arylaldehydes has been used to synthesize β-arylethenesulfonyl fluorides, which are valuable substrates for further reactions. nih.gov
Table 2: Carbon-Chain Elongation via Olefination Reactions
| Reaction | Reagent Type | General Product Structure |
|---|---|---|
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | 2-(CH=CHR)-Benzenesulfonyl fluoride |
Diverse Condensation Product Formation
Condensation reactions provide a powerful route to form new C-C bonds by reacting the aldehyde with a nucleophilic partner, typically a compound with an active methylene (B1212753) group.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration reaction. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org A variety of active methylene compounds can be used, such as malonic acid derivatives, cyanoacetic esters, and β-ketosulfones. wikipedia.orgnih.gov The Knoevenagel condensation of aromatic aldehydes with reagents like methanedisulfonyl fluoride has been shown to produce unsaturated 1,1-disulfonyl fluorides. nih.govresearchgate.net This reaction allows for the introduction of a wide range of functionalized vinyl groups at the 2-position of the benzene (B151609) ring.
Table 3: Knoevenagel Condensation Products from 2-Formylbenzene-1-sulfonyl fluoride
| Active Methylene Compound | Catalyst (Example) | Product Type |
|---|---|---|
| Diethyl malonate | Piperidine | Diethyl 2-(2-(fluorosulfonyl)benzylidene)malonate |
| Malononitrile (B47326) | Ammonium (B1175870) Acetate | 2-(2-(fluorosulfonyl)benzylidene)malononitrile |
| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2-(fluorosulfonyl)phenyl)acrylate |
Diversification at the Sulfonyl Fluoride Moiety
The sulfonyl fluoride group is a stable and versatile electrophile, acting as a key hub for "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. ccspublishing.org.cn It can react with a wide range of nucleophiles to form robust sulfonamide and sulfonate ester linkages, among others.
Synthesis of Libraries of Sulfonamide Derivatives
The reaction of sulfonyl fluorides with primary or secondary amines is a cornerstone of SuFEx chemistry and provides a straightforward route to a vast library of sulfonamides. Sulfonamides are a prevalent structural motif in pharmaceuticals and agrochemicals. The conversion of sulfonyl fluorides to sulfonamides can be achieved under various conditions, sometimes requiring activation. mdpi.comorganic-chemistry.org
A general method involves reacting the sulfonyl fluoride with an amine. While electron-deficient sulfonyl fluorides may react directly, others may require activation with a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂].
Table 4: Representative Amines for Sulfonamide Library Synthesis
| Amine Class | Example Nucleophile | Product |
|---|---|---|
| Primary Aliphatic | Propylamine | N-propyl-2-formylbenzenesulfonamide |
| Secondary Aliphatic | Piperidine | 1-((2-formylphenyl)sulfonyl)piperidine |
| Primary Aromatic | Aniline | N-phenyl-2-formylbenzenesulfonamide |
Preparation of Various Sulfonate Esters and Related Sulfones
In addition to amines, the sulfonyl fluoride moiety readily reacts with other nucleophiles, such as alcohols and organometallic reagents, to generate sulfonate esters and sulfones, respectively. ccspublishing.org.cn
Sulfonate Esters: The reaction of this compound with alcohols or phenols, often in the presence of a base, yields the corresponding sulfonate esters. This reaction extends the diversity of accessible analogs by incorporating various alkoxy or aryloxy groups.
Sulfones: Sulfones can be synthesized via the reaction of sulfonyl fluorides with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li). mdpi.comacs.org This transformation allows for the formation of a direct sulfur-carbon bond, linking the 2-formylphenylsulfonyl core to a wide range of alkyl, aryl, or heteroaryl substituents.
Table 5: Synthesis of Sulfonate Esters and Sulfones
| Nucleophile Type | Example Reagent | Product Class |
|---|---|---|
| Alcohol/Phenol | Ethanol (B145695), Phenol | Sulfonate Ester |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Potassium permanganate |
| m-Chloroperoxybenzoic acid |
| Triphenylphosphine (B44618) |
| Diethyl malonate |
| Piperidine |
| Malononitrile |
| Ammonium acetate |
| Ethyl cyanoacetate |
| β-Ketosulfone |
| Calcium triflimide |
| Propylamine |
| Piperidine |
| Aniline |
| Morpholine |
| Phenylmagnesium bromide |
| Butyllithium |
Aromatic Ring Functionalization and Substitution Patterns
The benzene ring of this compound is electron-deficient due to the presence of two powerful electron-withdrawing groups: the formyl (-CHO) group and the sulfonyl fluoride (-SO₂F) group. This electronic nature dictates the reactivity and regioselectivity of further substitutions on the aromatic core.
Regioselective Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the aromatic ring. The directing effects of the existing substituents are crucial in determining the position of the incoming electrophile. Both the formyl and the sulfonyl fluoride groups are meta-directing and deactivating towards electrophilic attack. This is because they withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The meta-directing effect arises from the destabilization of the ortho and para arenium ion intermediates through resonance.
Consequently, any electrophilic aromatic substitution reaction on this compound, such as nitration or halogenation, is predicted to occur at the positions meta to both the formyl and sulfonyl fluoride groups. Given the 1,2-disubstitution pattern, the potential sites for substitution are the C4 and C5 positions. However, steric hindrance from the adjacent sulfonyl fluoride group might influence the substitution pattern, potentially favoring the C5 position.
While the general principles of electrophilic aromatic substitution strongly suggest meta-directing effects, specific experimental data on the regioselective electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature. Therefore, the following table is based on predicted outcomes derived from established chemical principles.
| Electrophilic Reagent | Predicted Major Product(s) | Predicted Position of Substitution |
| HNO₃/H₂SO₄ | 2-Formyl-5-nitrobenzene-1-sulfonyl fluoride and 2-Formyl-4-nitrobenzene-1-sulfonyl fluoride | C5 and C4 |
| Br₂/FeBr₃ | 5-Bromo-2-formylbenzene-1-sulfonyl fluoride and 4-Bromo-2-formylbenzene-1-sulfonyl fluoride | C5 and C4 |
| Cl₂/AlCl₃ | 5-Chloro-2-formylbenzene-1-sulfonyl fluoride and 4-Chloro-2-formylbenzene-1-sulfonyl fluoride | C5 and C4 |
Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Core
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the aromatic core of this compound, a leaving group, typically a halide (e.g., Br, I), is required on the ring. The sulfonyl fluoride group itself has been shown to be a competent leaving group in some palladium-catalyzed cross-coupling reactions, offering a direct route to derivatization without prior halogenation.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. Aryl sulfonyl fluorides have been demonstrated to act as electrophiles in Suzuki-Miyaura cross-coupling reactions. This desulfonative cross-coupling allows for the direct formation of a C-C bond at the position of the sulfonyl fluoride group. For a halo-substituted this compound, selective coupling at either the halide or the sulfonyl fluoride position could potentially be achieved by tuning the reaction conditions.
Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. While less common for aryl sulfonyl fluorides as the electrophilic partner, the development of new catalytic systems is expanding the scope of this reaction. A more conventional approach would involve a halo-substituted this compound as the substrate.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Heck reaction, this transformation typically requires a halide on the aromatic ring of the this compound scaffold for the coupling to proceed.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This is a highly valuable transformation for the synthesis of aniline derivatives. A halo-substituted this compound would be a suitable substrate for this reaction, allowing for the introduction of a wide variety of amino functionalities.
The following table summarizes the potential palladium-catalyzed cross-coupling reactions for the derivatization of a hypothetical halo-substituted this compound. Specific experimental data for these reactions on this exact substrate is limited in the available literature; therefore, the conditions and outcomes are based on general procedures for similar substrates.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product |
| Suzuki-Miyaura | 5-Bromo-2-formylbenzene-1-sulfonyl fluoride | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Aryl-2-formylbenzene-1-sulfonyl fluoride |
| Heck-Mizoroki | 5-Iodo-2-formylbenzene-1-sulfonyl fluoride | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 5-Alkenyl-2-formylbenzene-1-sulfonyl fluoride |
| Sonogashira | 5-Bromo-2-formylbenzene-1-sulfonyl fluoride | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 5-Alkynyl-2-formylbenzene-1-sulfonyl fluoride |
| Buchwald-Hartwig | 5-Bromo-2-formylbenzene-1-sulfonyl fluoride | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 5-Amino-2-formylbenzene-1-sulfonyl fluoride |
Future Directions and Emerging Research Opportunities for 2 Formylbenzene 1 Sulfonyl Fluoride
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the sulfonyl fluoride (B91410) group is often modulated by the use of catalysts. acs.orgnih.gov Future research will likely focus on developing new catalytic systems that can enhance the reactivity and selectivity of 2-Formylbenzene-1-sulfonyl fluoride in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry reactions. ccspublishing.org.cnresearchgate.netnih.gov While bases like DBU have been used, the exploration of organocatalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), could lead to more efficient and broader-spectrum amidations and sulfonations under milder conditions. acs.orgnih.gov
Furthermore, the development of catalysts that can selectively activate the sulfonyl fluoride in the presence of the formyl group, or vice versa, would be a significant advancement. This would enable orthogonal functionalization of the molecule, allowing for the stepwise construction of complex molecular architectures. Research into transition-metal catalyzed cross-coupling reactions involving the C–S bond of the sulfonyl fluoride could also expand its synthetic utility beyond traditional SuFEx chemistry. researchgate.net
Table 1: Potential Catalytic Systems for this compound
| Catalyst Type | Potential Application | Advantages |
| Organocatalysts (e.g., HOBt) | Amidation and sulfonylation | Mild reaction conditions, broad substrate scope, low catalyst loading. nih.gov |
| Transition Metal Catalysts (e.g., Palladium) | Cross-coupling reactions | Formation of C-C bonds, expanding synthetic utility. researchgate.net |
| Lewis Acids | Activation of the formyl group | Selective reactions at the aldehyde functionality. |
| Photoredox Catalysts | Radical-based transformations | Access to novel reaction pathways and functionalizations. organic-chemistry.org |
Integration into Continuous Flow Chemistry and Microreactor Systems for Scalable Research
Continuous flow chemistry and microreactor systems offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. rsc.orgnih.govchimia.chrsc.org The integration of this compound into these systems presents a promising area for future research. Flow reactors can facilitate the safe handling of potentially hazardous reagents and intermediates that may be involved in the synthesis or subsequent transformations of this compound. acs.orgacs.orgnih.gov
Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields and selectivities. rsc.orgcore.ac.ukkth.se This level of control would be particularly beneficial for optimizing the selective reactions of the bifunctional this compound. Furthermore, the development of electrochemical flow reactors could provide a green and efficient method for the synthesis and modification of this and other sulfonyl fluorides. acs.orgresearchgate.net
Exploration of Advanced SuFEx Chemistry for Polymerization and Novel Material Synthesis
The sulfonyl fluoride group is a key enabler of SuFEx click chemistry, a powerful tool for the construction of polymers and novel materials. oup.comoup.comnih.govsigmaaldrich.com The presence of the formyl group on this compound provides a unique handle for creating functional polymers with tailored properties. Future research could explore the use of this compound as a monomer in polymerization reactions, leading to polymers with pendant aldehyde groups. These aldehydes can then be further modified through post-polymerization modification to introduce a wide range of functionalities.
For instance, the aldehyde could be used in condensation reactions to form Schiff bases or in reductive amination to attach primary amines, thereby creating a library of functional polymers from a single precursor. acs.org The SuFExable nature of the polymer backbone or side chains would also allow for the creation of cross-linked materials and complex, branched polymer architectures. nih.govnih.gov The development of such materials could have applications in areas ranging from drug delivery to advanced coatings.
Table 2: Potential Polymer Architectures from this compound
| Polymer Type | Synthetic Strategy | Potential Properties and Applications |
| Linear Polymers with Pendant Aldehydes | Polycondensation or polyaddition reactions using the sulfonyl fluoride group. | Functionalizable materials for surface modification, bioconjugation. |
| Cross-linked Networks | Post-polymerization modification of the aldehyde groups to form cross-links. | Hydrogels, elastomers, and other robust materials. |
| Branched and Dendritic Polymers | Stepwise synthesis using a combination of SuFEx and aldehyde chemistry. | Advanced drug delivery systems, rheology modifiers. nih.govnih.gov |
Application of Machine Learning and Artificial Intelligence for Reactivity Prediction and Synthesis Planning
Q & A
Q. What are the established synthetic routes for 2-Formylbenzene-1-sulfonyl Fluoride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves sulfonation and fluorination of benzaldehyde derivatives. Key steps include:
- Sulfonation : Reacting 2-formylbenzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.
- Fluorination : Substituting the chloride with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) at 60–80°C .
- Optimization : Yield improvements (70–85%) are achieved by maintaining inert atmospheres (N₂/Ar) and avoiding moisture, which hydrolyzes intermediates. Characterization via ¹⁹F NMR and IR confirms successful fluorination .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
Q. How does pH affect the stability of this compound in aqueous solutions?
Answer: The compound hydrolyzes in water, with degradation rates dependent on pH:
- Acidic conditions (pH < 3) : Slow hydrolysis (t₁/₂ > 24 hrs) due to protonation of the sulfonyl group, reducing nucleophilic attack.
- Neutral/basic conditions (pH 7–12) : Rapid hydrolysis (t₁/₂ < 2 hrs) as hydroxide ions displace fluoride.
Methodological note : Use buffered solutions (e.g., phosphate buffers) and low-temperature storage (-20°C) to prolong stability .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the reactivity of this compound with biomolecules?
Answer: Contradictions often arise from variations in experimental design:
- Variable control : Standardize solvent systems (e.g., DMSO vs. THF) and biomolecule concentrations.
- Mechanistic studies : Use stopped-flow kinetics or mass spectrometry to track covalent adduct formation with cysteine residues. Compare results to structurally analogous sulfonyl fluorides (e.g., 4-Oxopiperidine-1-sulfonyl Fluoride) to identify electronic vs. steric effects .
- Reproducibility : Validate findings across multiple labs using Fluoride Science Quality Assessment criteria (e.g., study rigor, confounding variables) .
Q. What strategies mitigate side reactions when using this compound in multi-step organic syntheses?
Answer:
- Protecting groups : Temporarily block the aldehyde with tert-butyldimethylsilyl (TBS) groups to prevent nucleophilic addition during sulfonyl fluoride reactions.
- Sequential reactions : Prioritize sulfonyl fluoride coupling (e.g., with amines) before deprotecting the aldehyde for subsequent transformations (e.g., Wittig reactions).
- Catalysis : Use palladium complexes (e.g., Pd(PPh₃)₄) to enhance selectivity in cross-coupling steps .
Q. How can computational modeling predict the regioselectivity of this compound in enzyme inhibition studies?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic hotspots on target enzymes (e.g., cysteine vs. lysine residues).
- Molecular docking : Simulate binding affinities using software like AutoDock Vina, correlating results with experimental IC₅₀ values.
- Validation : Compare predictions to kinetic data (kₐₚₚ/Kᵢ) from fluorogenic assays .
Comparative Reactivity Table
Key Methodological Recommendations
- Experimental design : Use factorial design (e.g., Taguchi method) to optimize reaction parameters .
- Data contradiction : Apply triangulation—combine kinetic, spectroscopic, and computational data to validate mechanisms .
- Safety : Follow Sigma-Aldrich guidelines for handling sulfonyl fluorides (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
